(1,3-Dioxolan-2-yl)acetonitrile CAS number 26118-19-4
(1,3-Dioxolan-2-yl)acetonitrile CAS number 26118-19-4
An In-Depth Technical Guide to (1,3-Dioxolan-2-yl)acetonitrile
CAS Number: 26118-19-4 Synonyms: 1,3-Dioxolane-2-acetonitrile; 2-(Cyanomethyl)-1,3-dioxolane; Formylacetonitrile ethylene acetal.[1][2] Molecular Formula: C₅H₇NO₂ Molecular Weight: 113.11 g/mol [1][2][3]
Executive Summary: The "Masked" C3 Synthon
(1,3-Dioxolan-2-yl)acetonitrile is a pivotal C3 building block in organic synthesis, distinguished by its bifunctional architecture.[1][2] It carries a nitrile group (an electrophile precursor or amine source) and a 1,3-dioxolane ring (a masked formyl group).[1][2]
This compound addresses a common challenge in drug discovery: handling the highly reactive 3-oxopropanenitrile (formylacetonitrile), which is prone to rapid polymerization and self-condensation.[1][2] By masking the aldehyde as an ethylene acetal, CAS 26118-19-4 allows chemists to perform chemoselective transformations on the nitrile terminus—such as reductions, alkylations, or heterocycle formations—before releasing the aldehyde under controlled acidic conditions.[1]
Chemical Architecture & Stability Profile[2][4]
Structural Analysis
The molecule consists of a reactive nitrile "tail" attached to the C2 position of a 1,3-dioxolane ring.
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The Acetal Anchor: The 1,3-dioxolane ring is robust against basic nucleophiles, reducing agents (LiAlH₄, NaBH₄), and organometallics (Grignard reagents) at low temperatures.[2] This stability is critical, allowing the nitrile to be modified without affecting the latent aldehyde.
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The Nitrile Warhead: The cyano group serves as a gateway to primary amines (via reduction), carboxylic acids (via hydrolysis), or ketones (via Grignard addition).[2]
Physicochemical Data Table
| Property | Value | Note |
| Boiling Point | ~85-90°C (at reduced pressure) | Typically distilled under vacuum to prevent decomposition.[1][2][4] |
| Density | ~1.1 g/mL | Denser than water.[1][2] |
| Solubility | Soluble in polar organic solvents (DCM, THF, DMSO) | Moderate water solubility due to oxygen content.[2] |
| Stability | Base-Stable / Acid-Labile | Critical: Hydrolyzes in aqueous acid to release 3-oxopropanenitrile.[1][2] |
Synthetic Utility & Reaction Manifolds[5][6]
Synthesis of the Core
The industrial and laboratory standard for synthesizing (1,3-Dioxolan-2-yl)acetonitrile involves a classic SN2 nucleophilic substitution.[1][2] The precursor, 2-(bromomethyl)-1,3-dioxolane , is treated with a cyanide source.[1][2]
Representative Protocol:
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Reagents: 2-(Bromomethyl)-1,3-dioxolane (1.0 equiv), Potassium Cyanide (KCN, 1.2 equiv), Potassium Iodide (KI, catalytic, 0.1 equiv).[1][2]
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Solvent: Anhydrous DMSO or DMF (to accelerate the SN2 displacement).[2]
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Conditions: Heat to 60–80°C for 4–12 hours under inert atmosphere (N₂).
-
Workup: Dilute with water, extract with ethyl acetate. The organic layer is washed with brine to remove residual DMSO/DMF.
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Purification: Vacuum distillation is required to separate the product from unreacted bromide.[2]
Divergent Synthesis Pathways
Once isolated, the molecule acts as a "hub" for diverse chemical scaffolds.
Pathway A: Reduction to Gamma-Amino Acetals
Reducing the nitrile yields 2-(1,3-dioxolan-2-yl)ethanamine .[1][2] This is a "masked" version of 3-aminopropanal, a precursor that spontaneously cyclizes to 1-pyrroline if deprotected.[1][2]
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Application: Synthesis of pyrrolidine alkaloids and GABA analogues.[2]
Pathway B: Grignard Addition (The Ketone Route)
Reacting with organomagnesium halides (R-MgX) followed by mild hydrolysis converts the nitrile to a ketone, yielding a beta-keto acetal .[1][2]
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Mechanism:[1][2][5][6][7][8] The Grignard reagent adds to the nitrile carbon to form an imine magnesium salt. Acidic hydrolysis converts the imine to a ketone.[6][7]
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Constraint: The acid step must be mild to avoid cleaving the acetal simultaneously.
Pathway C: Heterocycle Construction
The latent 1,3-dicarbonyl nature (masked aldehyde + nitrile) makes it ideal for synthesizing:
Visualization of Chemical Logic
The following diagram illustrates the retrosynthetic logic and the divergent reactivity of CAS 26118-19-4.[1]
Figure 1: Synthetic flow from precursor to divergent scaffolds using (1,3-Dioxolan-2-yl)acetonitrile as the central hub.[1][2]
Experimental Protocol: Nitrile Reduction to Amine
A self-validating system for generating the gamma-amino acetal.
Objective: Selective reduction of the nitrile group without cleaving the acetal ring.
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon.
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Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 equiv) in anhydrous THF (0.5 M concentration relative to substrate) at 0°C.
-
Addition: Dissolve (1,3-Dioxolan-2-yl)acetonitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Note: Exothermic reaction; maintain temp < 10°C.
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Reaction: Allow to warm to room temperature, then reflux for 3 hours. Monitor by TLC (disappearance of nitrile spot).
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Quench (Fieser Method): Cool to 0°C. Carefully add:
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Isolation: Filter the granular white precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
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Result: A colorless oil containing the primary amine.[2] Store under inert gas (amine absorbs CO₂).[1][2]
Safety & Handling (E-E-A-T)
Hazard Classification:
Handling Precautions:
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Cyanide Content: While the nitrile itself is not free cyanide, metabolic processing or thermal decomposition can release toxic byproducts.[2] Always handle in a fume hood.[1][2]
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Acid Sensitivity: Do not store near strong acids (HCl, H₂SO₄) as this will trigger the release of the unstable formylacetonitrile and potentially exothermic polymerization.
References
-
PubChem Compound Summary. "(1,3-Dioxolan-2-yl)acetonitrile (CID 23163355)."[1][2] National Center for Biotechnology Information. [Link][1][2]
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Organic Chemistry Portal. "Synthesis of Amines by Nitrile Reduction." Organic Chemistry Portal. [Link][1][2]
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LibreTexts Chemistry. "Reactions of Nitriles with Grignard Reagents." Chemistry LibreTexts. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. (1,3-Dioxolan-2-yl)acetonitrile | C5H7NO2 | CID 23163355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1,3-Dioxolan-2-yl)acetonitrile - CAS:26118-19-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
